molecular formula C19H21NO2 B13903167 2-[3-(Methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-9,10-diol

2-[3-(Methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-9,10-diol

Cat. No.: B13903167
M. Wt: 295.4 g/mol
InChI Key: GKBCRWFSVWNWQQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

cis-10,11-Dihydroxy Nortriptyline can undergo various chemical reactions, including:

    Oxidation: This reaction can further oxidize the hydroxyl groups to form ketones.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions .

Scientific Research Applications

cis-10,11-Dihydroxy Nortriptyline is primarily used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of cis-10,11-Dihydroxy Nortriptyline is related to its parent compound, Nortriptyline. It is believed to inhibit the reuptake of serotonin and norepinephrine at neuronal cell membranes, thereby increasing their synaptic concentration. This compound also exhibits antimuscarinic effects through its actions on the acetylcholine receptor .

Comparison with Similar Compounds

cis-10,11-Dihydroxy Nortriptyline can be compared with other similar compounds, such as:

    Nortriptyline: The parent compound, used as an antidepressant.

    10-Hydroxynortriptyline: Another metabolite of Nortriptyline, existing in both cis and trans forms.

    Amitriptyline: A related tricyclic antidepressant with similar pharmacological properties.

The uniqueness of cis-10,11-Dihydroxy Nortriptyline lies in its specific hydroxylation pattern, which may influence its biological activity and interactions .

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-9,10-diol

InChI

InChI=1S/C19H21NO2/c1-20-12-6-11-13-14-7-2-4-9-16(14)18(21)19(22)17-10-5-3-8-15(13)17/h2-5,7-11,18-22H,6,12H2,1H3

InChI Key

GKBCRWFSVWNWQQ-UHFFFAOYSA-N

Canonical SMILES

CNCCC=C1C2=CC=CC=C2C(C(C3=CC=CC=C31)O)O

Origin of Product

United States

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